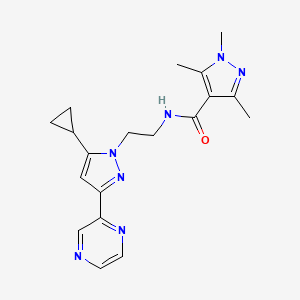

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-12-18(13(2)25(3)23-12)19(27)22-8-9-26-17(14-4-5-14)10-15(24-26)16-11-20-6-7-21-16/h6-7,10-11,14H,4-5,8-9H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARIQNCWKQSBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, synthesis, and potential applications based on available research.

The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. The structure includes a pyrazole ring, a cyclopropyl group, and a pyrazinyl unit, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₇O |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034287-75-5 |

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit anticancer activity. For example, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. The compound's ability to interact with cellular targets may provide a novel mechanism for anticancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In particular, studies have demonstrated that certain pyrazole compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models . The presence of the trimethyl and carboxamide groups in this compound may enhance its anti-inflammatory efficacy.

Interaction with Cannabinoid Receptors

Some analogs of pyrazole compounds have shown promising results as cannabinoid receptor modulators. These compounds can influence lipid metabolism and exhibit neuroprotective effects, suggesting potential applications in metabolic disorders and neurodegenerative diseases .

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

-

Anticancer Screening :

A study screened various pyrazole derivatives against multicellular spheroids to identify novel anticancer compounds. The findings suggested that modifications in the pyrazole structure could enhance anticancer activity significantly . -

Anti-inflammatory Activity :

In a series of experiments involving carrageenan-induced edema in rats, several pyrazole derivatives exhibited significant anti-inflammatory effects compared to standard treatments like ibuprofen. This highlights the potential of similar compounds in treating inflammatory diseases . -

Cannabinoid Receptor Modulation :

Investigations into cyclopropyl-containing pyrazoles revealed their ability to act as potent modulators of cannabinoid receptors, affecting lipid profiles and offering insights into their use in metabolic syndrome therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes the inhibitory effects of related compounds on various cancer cell lines:

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 3.0 |

| Compound C | T47D | 22.54 |

These results suggest that N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may possess comparable or superior efficacy to established chemotherapeutics like Doxorubicin and 5-Fluorouracil.

Anti-inflammatory Effects

Another notable application of this compound is its potential as an anti-inflammatory agent. Preliminary studies suggest that it may act as a selective inhibitor of neutrophil elastase, an enzyme involved in inflammatory processes associated with respiratory diseases. This activity positions the compound as a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Study 1: Antiproliferative Effects

In a controlled study evaluating the antiproliferative effects of this compound against a panel of human cancer cell lines:

- Significant growth inhibition was observed in both MCF-7 and A549 cells.

Study 2: In Vivo Efficacy

Another study assessed the in vivo efficacy of this compound using xenograft models of breast cancer:

- The treatment resulted in a notable reduction in tumor size compared to control groups, reinforcing its potential as an effective therapeutic agent against breast cancer.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing pyrazole-carboxamide derivatives like N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?

- Answer : Synthesis typically involves multi-step condensation and cyclocondensation reactions. For example, hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate followed by nucleophilic addition of phenyl isothiocyanate and alkaline heterocyclicization can yield intermediates. Subsequent alkylation with reagents like RCH2Cl under basic conditions (e.g., K2CO3 in DMF) is effective for introducing substituents . Optimize yields by adjusting stoichiometry (1.1–1.2 equivalents of alkylating agents) and monitoring reaction progress via TLC .

Q. How can researchers confirm the structural integrity of synthesized pyrazole-carboxamide compounds?

- Answer : Use a combination of 1H NMR (to verify proton environments), IR spectroscopy (to identify functional groups like carbonyls), and elemental analysis (to validate molecular composition). LC-MS or chromatographic mass spectrometry ensures purity and molecular weight confirmation. Cross-referencing experimental spectra with computational predictions enhances accuracy .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

- Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). For instance, factorial designs reduce the number of experiments while identifying critical variables. Statistical tools like ANOVA help assess significance, ensuring reproducibility .

Advanced Research Questions

Q. How can computational tools predict the biological activity of pyrazole-carboxamide derivatives?

- Answer : Use PASS On-line® software to predict pharmacological profiles (e.g., kinase inhibition, anti-inflammatory potential). Complement this with molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions, focusing on binding affinities (ΔG values) and active-site residues. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying NO release levels)?

- Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines). Standardize protocols using controls (e.g., sodium nitroprusside for NO release) and replicate experiments under identical conditions. Analyze impurities via HPLC to rule out batch variability .

Q. How can quantum chemical calculations enhance reaction pathway design for novel pyrazole derivatives?

- Answer : Implement density functional theory (DFT) to calculate transition-state energies and identify low-barrier pathways. For example, reaction path searches using Gaussian09 or ORCA software optimize intermediates and predict regioselectivity. Pair computational results with experimental validation (e.g., isolating intermediates via flash chromatography) .

Q. What advanced characterization techniques elucidate the solid-state properties of pyrazole-carboxamide compounds?

- Answer : Single-crystal X-ray diffraction resolves 3D molecular packing and hydrogen-bonding networks. Thermogravimetric analysis (TGA) assesses thermal stability, while powder X-ray diffraction (PXRD) monitors polymorphism. For hygroscopicity, dynamic vapor sorption (DVS) studies are critical .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.